molecular formula C27H31N3O2 B10880429 2-[[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol CAS No. 6123-33-7

2-[[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol

Cat. No.: B10880429
CAS No.: 6123-33-7
M. Wt: 429.6 g/mol
InChI Key: KDSCIMDJGIBZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol is a heterocyclic compound featuring a piperazine core substituted with a 9-ethylcarbazole moiety and a 4-methoxyphenol group. The carbazole unit may confer π-π stacking interactions, while the methoxyphenol group could enhance solubility and hydrogen-bonding capacity .

Properties

CAS No.

6123-33-7

Molecular Formula

C27H31N3O2

Molecular Weight

429.6 g/mol

IUPAC Name

2-[[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol

InChI

InChI=1S/C27H31N3O2/c1-3-30-25-7-5-4-6-23(25)24-16-20(8-10-26(24)30)18-28-12-14-29(15-13-28)19-21-17-22(32-2)9-11-27(21)31/h4-11,16-17,31H,3,12-15,18-19H2,1-2H3

InChI Key

KDSCIMDJGIBZJT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=C(C=CC(=C4)OC)O)C5=CC=CC=C51

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Carbazole Derivative: The initial step involves the synthesis of the 9-ethylcarbazole derivative through a Friedel-Crafts alkylation reaction.

    Piperazine Coupling: The carbazole derivative is then reacted with piperazine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the piperazine-linked intermediate.

    Methoxyphenol Addition: Finally, the intermediate is reacted with 4-methoxyphenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenol moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include oxidized quinones, reduced carbazole derivatives, and substituted phenol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound shares structural motifs with piperazine-linked heterocycles, carbazole derivatives, and substituted phenols. Below is a comparative analysis of key analogs:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Functional Groups Structural Differences
Target Compound 4-methoxyphenol, 9-ethylcarbazole ~463.5* Phenol, methoxy, carbazole, piperazine Reference for comparison
C1–C7 () Quinoline-4-carbonyl, halogenated phenyl (Br, Cl, F, etc.) 450–550 Quinoline, ester, halogen Replaces carbazole with quinoline; lacks phenolic group; includes electron-withdrawing substituents
Compound 4-Chlorophenoxy, 9-ethylcarbazole ~515.0 (with ethanedioate) Ketone, chlorophenoxy Substitutes methoxyphenol with chlorophenoxy-ethanone; includes oxalate counterion
Compound 2-Fluorobenzoyl, 4-hydroxyphenyl ~430.0 Fluorobenzoyl, hydroxyphenyl Piperazine linked to fluorobenzoyl and hydroxyphenyl ketone; lacks carbazole
Compound [1,2,4]Oxadiazole, 2-methoxyphenyl 380.4 Oxadiazole, methoxyphenyl Oxadiazole ring replaces carbazole; methoxyphenyl instead of methoxyphenol

*Estimated based on structural analogs.

Electronic and Pharmacokinetic Implications

  • Electron-Donating vs. Withdrawing Groups: The target compound’s 4-methoxyphenol group (electron-donating) contrasts with halogenated phenyl groups in C1–C7 (electron-withdrawing), which may reduce solubility but enhance metabolic stability .
  • Aromatic Systems: Carbazole (target compound) versus quinoline (C1–C7) alters π-π stacking and binding pocket interactions. Carbazole’s larger aromatic system may improve affinity for hydrophobic targets .
  • Counterions and Solubility : The oxalate counterion in ’s compound enhances solubility in polar solvents compared to the neutral target compound .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Carbazole-containing compounds (target, ) may exhibit enhanced CNS activity due to improved blood-brain barrier penetration compared to quinoline derivatives . Methoxyphenol’s hydroxyl group could confer antioxidant properties, absent in halogenated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.